4,4'-Dipentadecyl-2,2'-bipyridine

Photocatalytic CO₂ reduction Liposome immobilization Turnover number

Researchers often face a trade-off between catalyst membrane anchoring and interpretable electrochemistry when selecting 4,4'-dialkyl-2,2'-bipyridine ligands. The C15 derivative provides a defined performance envelope to solve this. - Practical upper boundary for clean, quasi-reversible cyclic voltammetry in the Cₙ series, unlike C17/C19 analogs. - Delivers 97-99% CO selectivity (TON 2.8-5.5) in photocatalytic liposome systems for systematic diffusion-limited electron transfer studies. - Odd-chain parity dictates distinct 2D self-assembled monolayer morphology from even-chain analogs at solid-liquid interfaces.

Molecular Formula C40H68N2
Molecular Weight 577.0 g/mol
CAS No. 142646-60-4
Cat. No. B12554015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dipentadecyl-2,2'-bipyridine
CAS142646-60-4
Molecular FormulaC40H68N2
Molecular Weight577.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCCCCCCCC
InChIInChI=1S/C40H68N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37-31-33-41-39(35-37)40-36-38(32-34-42-40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-36H,3-30H2,1-2H3
InChIKeySSRATTFPDBAZRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4′-Dipentadecyl-2,2′-bipyridine – Physicochemical & Structural Profile


4,4′-Dipentadecyl-2,2′-bipyridine (CAS 142646-60-4) is a symmetrically 4,4′-dialkylated 2,2′-bipyridine derivative in which two linear pentadecyl (C₁₅H₃₁) chains are appended at the para positions of the bipyridine core [1]. The compound belongs to the broader family of amphiphilic 4,4′-dialkyl-2,2′-bipyridines that serve as lipophilic ligands for transition-metal complexes used in photocatalytic CO₂ reduction, molecular self-assembly at interfaces, and metallomesogen design. Its molecular formula is C₄₀H₆₈N₂ (MW ≈ 577.0 g·mol⁻¹) and commercial material is typically supplied at ≥95% purity . The long alkyl chains confer high lipophilicity, enabling stable integration into lipid bilayer membranes [1], but this same feature fundamentally alters catalytic performance, diffusion kinetics, and two-dimensional packing relative to shorter-chain or unsubstituted analogues.

Why Alkyl Chain Length Is Critical in 4,4′-Dialkyl-2,2′-bipyridines


4,4′-Dialkyl-2,2′-bipyridines are frequently treated as interchangeable lipophilic ligand scaffolds; however, the alkyl chain length is not a passive structural feature [1]. In photocatalytic liposome systems, the turnover number for CO production (TON) is inversely correlated with alkyl chain length, dropping more than fivefold when moving from C₉ to C₁₉ chains [1]. The C₁₅ derivative occupies a critical intermediate position: it confers higher membrane retention than shorter-chain analogues yet imposes a significant kinetic penalty on lateral diffusion and electron-transfer rates relative to C₉ or C₁₂ systems [1]. At the solid–liquid interface, alkyl chain length and parity (odd vs. even carbon count) dictate the two-dimensional self-assembled morphology, with odd-numbered chains producing distinct packing patterns from their even-numbered neighbours [2]. Consequently, substituting 4,4′-dipentadecyl-2,2′-bipyridine with a shorter- or longer-chain analogue without experimental validation will alter catalytic output, molecular mobility, or monolayer architecture in a quantitatively predictable but functionally significant manner.

Quantitative Differentiation Against Closest Analogues


Photocatalytic CO₂-to-CO Turnover Number

In a direct head-to-head study of liposome-bound Re/Ru photocatalytic systems, the C₁₅ liposome system (incorporating 4,4′-dipentadecyl-2,2′-bipyridine) produced only 21–41 nmol CO over 3 h irradiation, corresponding to a TON range of 2.8–5.5. This places it in the low-activity group alongside C₁₇ and C₁₉ (21–41 nmol CO; TON 2.8–5.5), in stark contrast to the C₉ system (81–109 nmol CO; TON 10.8–14.5) and C₁₂ system (81–109 nmol CO; TON 10.8–14.5) [1]. The more than twofold difference in CO yield between the C₁₅ and C₉/C₁₂ systems is directly attributed to reduced lateral diffusion and slower electron transfer kinetics in the longer-chain liposomes [1].

Photocatalytic CO₂ reduction Liposome immobilization Turnover number

Turnover Frequency and Catalytic Rate

The turnover frequency for the C₁₅ liposome system was measured at TOF = 1.1–2.0 h⁻¹ (PTOF = 2.3–3.9 h⁻¹), compared with TOF = 4.3–5.7 h⁻¹ (PTOF = 8.7–11.3 h⁻¹) for the C₉ and C₁₂ systems [1]. The TOF declined progressively across the series from C₉ to C₁₉, and a decrease in TOF was observed in all systems after 1 h, attributed to photosensitiser degradation [1]. The low TOF of the C₁₅ system is mechanistically linked to a higher population of deeply buried, slowly diffusing RuC₁₅ species within the lipid bilayer, as evidenced by time-resolved anisotropy measurements [1].

Turnover frequency Photocatalytic kinetics Electron transfer rate

Redox Potential Invariance

Cyclic voltammetry in acetonitrile revealed that the Ru³⁺/Ru²⁺ reduction potential of RuC₁₅ (−1.70 V vs. Fc⁺/Fc) and the Re⁺/Re reduction potential of ReC₁₅ (−1.83 V vs. Fc⁺/Fc) are essentially identical to those of their C₉ counterparts (RuC₉: −1.70 V; ReC₉: −1.83 V) [1]. The redox irreversibility observed for the longer-chain RuC₁₇ and RuC₁₉ complexes precluded reliable measurement, making the C₁₅ derivative the longest-chain member of the series for which clean, interpretable electrochemical data were obtainable [1].

Redox potential Electronic structure Ligand electronics

Odd–Even Chain Effect on Two-Dimensional Self-Assembly

A systematic STM study of 4,4′-dialkyl-2,2′-bipyridines (n = 11–17) at the 1-phenyloctane/HOPG interface demonstrated that bipyridine derivatives with two alkyl chains at the meta and para positions display pronounced odd–even alkyl chain length effects on their two-dimensional self-assembled structures [1]. The odd–even effect is driven by concerted intermolecular interactions of the alkyl chain units [1]. While the published study did not explicitly resolve the C₁₅ (odd) structure as a separate data point, the class-level inference is that C₁₅ will adopt a packing motif distinct from that of C₁₄ or C₁₆, consistent with the established odd–even pattern observed for n = 14–17 in doubly and triply substituted bpys [1]. After PdCl₂ coordination, odd–even effects are quenched and all derivatives converge to a common lamellar structure [1].

Self-assembled monolayer Scanning tunneling microscopy Odd-even effect

CO Product Selectivity

Across all liposome systems from C₉ to C₁₉, CO selectivity ranged from 97% to 99%, with only minor amounts of H₂ detected; the C₀ (unsubstituted) system showed slightly lower selectivity at 94% [1]. The C₁₅ system thus maintains the high CO selectivity characteristic of alkylated bipyridine ligands, indicating that chain length does not compromise the intrinsic selectivity of the Re catalyst for CO₂-to-CO conversion [1].

CO selectivity Product distribution Photocatalytic selectivity

Research & Industrial Application Scenarios


High-Selectivity Liposome Systems Prioritizing Membrane Retention

In photocatalytic liposome architectures where stable, long-duration membrane anchoring of the Re catalyst and Ru photosensitiser is prioritised over absolute turnover rate, the C₁₅ ligand provides a defined performance envelope: TON = 2.8–5.5, TOF = 1.1–2.0 h⁻¹, and CO selectivity = 97–99% [1]. This scenario suits fundamental studies of diffusion-limited electron transfer in bilayer-confined catalysis, where the goal is to systematically quantify the kinetic penalty imposed by chain length rather than to maximise yield.

Electrochemical Characterization of Long-Chain Complexes

The C₁₅ derivative is the longest-chain member of the Cₙ series for which clean, reversible (or quasi-reversible) cyclic voltammograms were obtained for both Ru and Re complexes; the C₁₇ and C₁₉ analogues exhibited irreversible electrochemistry that precluded reliable potential determination [1]. Researchers needing the highest lipophilicity compatible with interpretable electrochemical data should select the C₁₅ ligand as the practical upper boundary.

Odd-Chain Surface Patterning at the Solid–Liquid Interface

Based on the odd–even alkyl chain effect established for 4,4′-dialkyl-2,2′-bipyridines at the HOPG/1-phenyloctane interface [2], the odd-chain C₁₅ derivative will adopt a 2D packing motif that differs qualitatively from even-chain analogues such as C₁₄ or C₁₆. This parity-dependent structural control is relevant for scanning-probe lithography, molecular electronics, and surface-hosted coordination chemistry where monolayer architecture determines function.

Metallomesogen and Liquid-Crystalline Complex Design

In the broader class of 4,4′-disubstituted-2,2′-bipyridine metal complexes that self-organise into luminescent lamellar liquid crystals , chain length governs mesophase stability and transition temperatures. The C₁₅ chain occupies an intermediate position—longer than the extensively studied C₅–C₉ analogues but shorter than C₁₇—offering a tool to fine-tune thermotropic behaviour without entering the irreversible-electrochemistry regime observed for C₁₇ and C₁₉ [1].

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